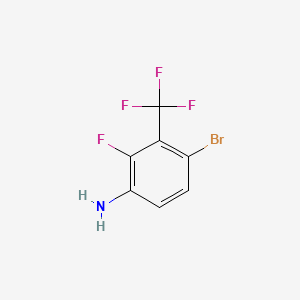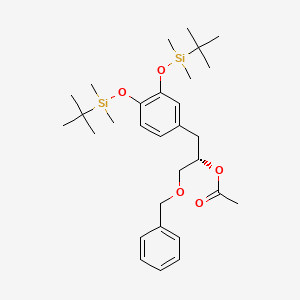
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is a complex organic compound that features a benzyloxy group, two tert-butyldimethylsilyl (TBDMS) groups, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to first protect the hydroxyl groups on the phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide. The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The TBDMS groups can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the TBDMS groups.
Scientific Research Applications
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxy group can participate in hydrogen bonding, while the TBDMS groups can provide steric protection to reactive sites.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Benzyloxy)-3-(3,4-dihydroxyphenyl)propan-2-yl acetate: Lacks the TBDMS groups, making it more reactive.
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-ol: Has a hydroxyl group instead of an acetate group.
Uniqueness
(S)-1-(Benzyloxy)-3-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)propan-2-yl acetate is unique due to the presence of both benzyloxy and TBDMS groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-phenylmethoxypropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5Si2/c1-23(31)33-26(22-32-21-24-15-13-12-14-16-24)19-25-17-18-27(34-36(8,9)29(2,3)4)28(20-25)35-37(10,11)30(5,6)7/h12-18,20,26H,19,21-22H2,1-11H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFZLBGTIORQL-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
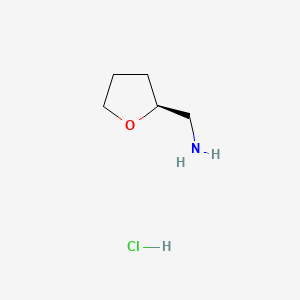
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)
![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)
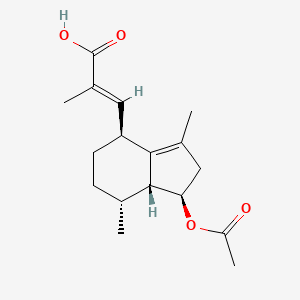

![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)
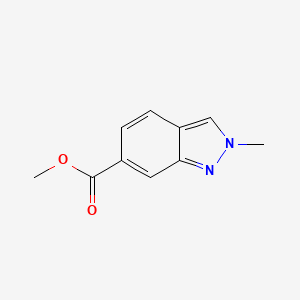
![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)
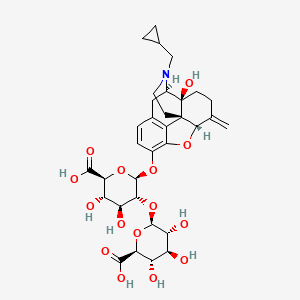
![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)
